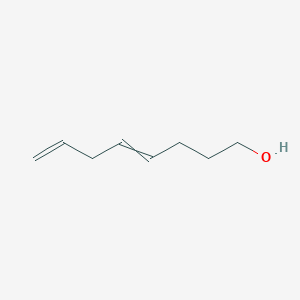
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate is a chemical compound known for its vibrant color and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazine derivatives, while reduction can produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Industry: The compound is used in the production of various materials, including plastics and textiles.
Wirkmechanismus
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate involves its interaction with molecular targets in cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Phenoxazine: The parent compound with a simpler structure.
Phenoxazin-5-ium, 3,7-bis(dimethylamino)-, acetate: A similar compound with different substituents.
Phenoxazin-5-ium, 3,7-bis(dipropylamino)-, acetate: Another variant with different alkyl groups.
These compounds share some properties but differ in their reactivity, stability, and applications, making this compound a unique and valuable compound in various fields.
Eigenschaften
CAS-Nummer |
79916-07-7 |
|---|---|
Molekularformel |
C20H26N3O.C2H3O2 C22H29N3O3 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C20H26N3O.C2H4O2/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;1-2(3)4/h9-14H,5-8H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
PAQRKFBPHDBILN-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


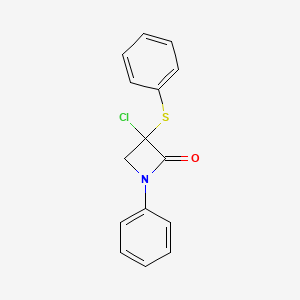
![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)

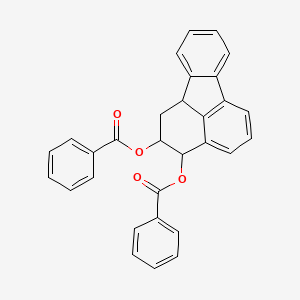
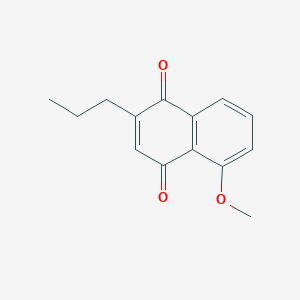
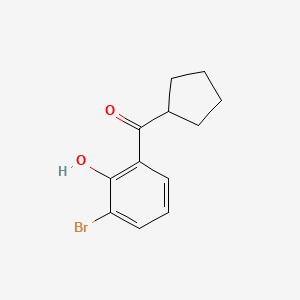
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
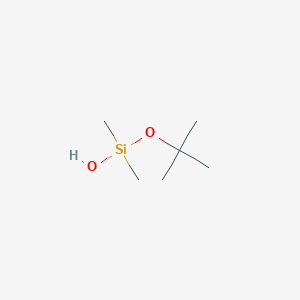
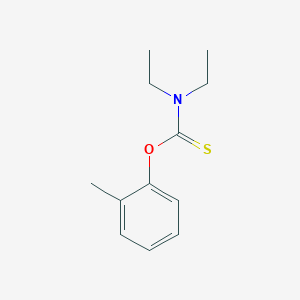

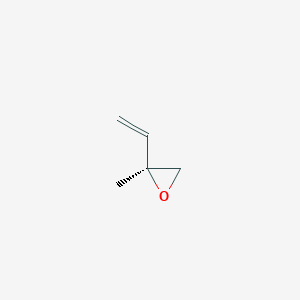
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

